![molecular formula C10H7F3N2O B041369 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol CAS No. 96145-98-1](/img/structure/B41369.png)
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Overview
Description
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a chemical compound with the molecular formula C10H7F3N2O . It is used in the preparation of 5-((1H-Pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, an inhibitor of ADAMTS-5 .
Synthesis Analysis
The synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol involves the reaction of Ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine . The reaction is carried out in acetic acid at room temperature for 1 hour and subsequently at 80°C for 5 hours . The product is then collected by filtration, washed, and dried to obtain the compound as a pale yellow crystal .Molecular Structure Analysis
The molecular structure of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol consists of a pyrazole ring bound to a phenyl group . The pyrazole ring carries a trifluoromethyl group and a hydroxyl group .Physical And Chemical Properties Analysis
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a solid at room temperature . It has a molecular weight of 228.17 . Its InChI code is 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H . The compound has a solubility of 0.0931 mg/ml .Scientific Research Applications
Antimicrobial Studies
This compound has been used in the design, synthesis, and antimicrobial studies of novel pyrazole derivatives . Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .
Drug-Resistant Bacteria Inhibitor
The compound has shown potential as a potent growth inhibitor of drug-resistant bacteria . It has been particularly effective against Enterococci and methicillin-resistant S. aureus (MRSA), which are among the menacing bacterial pathogens .
Biofilm Eradication
Compounds derived from “2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol” have shown potential against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Synthesis of Pyrazole Derivatives
This compound is used in the synthesis of pyrazole derivatives . These derivatives have shown potential as potent growth inhibitors of drug-resistant bacteria .
Chemical Synthesis
“2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol” is used in chemical synthesis . It has a molecular weight of 228.17 and is typically stored at room temperature in an inert atmosphere .
Silver-Mediated Cycloaddition
In the field of organic synthesis, this compound can be used in silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) .
Safety and Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It has been used in the preparation of an inhibitor ofADAMTS-5 , suggesting that it may interact with this enzyme or related proteins.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role as an inhibitor of adamts-5 , it might be involved in the regulation of extracellular matrix organization and cartilage development.
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density can provide some insights into its potential bioavailability and stability.
Result of Action
Given its potential role as an inhibitor of adamts-5 , it might have effects on extracellular matrix organization and cartilage development.
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen and temperature variations might affect its stability.
properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCMVQGPMFFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358397 | |
Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
CAS RN |
96145-98-1 | |
Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96145-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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